6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine
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Overview
Description
6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine is a complex organic compound that features a combination of sulfonyl, piperazine, pyridine, and pyridazine groups. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the piperazine ring: Starting with a suitable piperazine derivative.
Sulfonylation: Introducing the sulfonyl group using reagents like sulfonyl chlorides.
Coupling reactions: Attaching the pyridine and pyridazine rings through nucleophilic substitution or palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or pyridine rings.
Reduction: Reduction reactions could target the sulfonyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions but could include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Enzyme Inhibition: Investigated for potential as enzyme inhibitors.
Receptor Binding: Studied for interactions with biological receptors.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals.
Therapeutic Agents: Possible applications in treating diseases.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Manufacturing: Incorporated into drug formulations.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, it might involve:
Binding to receptors: Interacting with specific receptors to modulate biological pathways.
Enzyme inhibition: Inhibiting key enzymes involved in disease processes.
Signal transduction: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine
- 6-(4-(methylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine
Uniqueness
- Structural Features : The presence of the 4-ethylphenyl group may impart unique biological activity.
- Reactivity : Different functional groups may lead to distinct reactivity patterns.
Properties
IUPAC Name |
6-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-N-pyridin-2-ylpyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2S/c1-2-17-6-8-18(9-7-17)30(28,29)27-15-13-26(14-16-27)21-11-10-20(24-25-21)23-19-5-3-4-12-22-19/h3-12H,2,13-16H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZDMKJAPZGPQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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